Bienvenue dans la boutique en ligne BenchChem!

8-Oxa-3-azabicyclo[3.2.1]octane

mTOR inhibition PI3K selectivity Kinase inhibitor

8-Oxa-3-azabicyclo[3.2.1]octane is a conformationally constrained bridged bicyclic heterocycle containing both an oxygen atom in the bridge and a secondary amine nitrogen within the ring system. This rigid scaffold serves as a privileged building block in medicinal chemistry, enabling precise spatial presentation of pharmacophoric elements.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 280-13-7
Cat. No. B1590367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-3-azabicyclo[3.2.1]octane
CAS280-13-7
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CC2CNCC1O2
InChIInChI=1S/C6H11NO/c1-2-6-4-7-3-5(1)8-6/h5-7H,1-4H2
InChIKeyPOOPWPIOIMBTOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxa-3-azabicyclo[3.2.1]octane (CAS 280-13-7): Core Bridged Bicyclic Scaffold for Drug Discovery and Chemical Biology


8-Oxa-3-azabicyclo[3.2.1]octane is a conformationally constrained bridged bicyclic heterocycle containing both an oxygen atom in the bridge and a secondary amine nitrogen within the ring system [1]. This rigid scaffold serves as a privileged building block in medicinal chemistry, enabling precise spatial presentation of pharmacophoric elements . Its constrained geometry restricts conformational flexibility, which can enhance target binding specificity and metabolic stability compared to more flexible amine-containing heterocycles [2].

Why 8-Oxa-3-azabicyclo[3.2.1]octane Cannot Be Simply Replaced by Morpholine or Other Bridged Amines in Critical Applications


8-Oxa-3-azabicyclo[3.2.1]octane is not a simple, interchangeable amine heterocycle. Its differentiation stems from its unique bridged bicyclic architecture that combines the rigidity of the [3.2.1] system with the distinct electronic properties conferred by the oxygen atom in the bridge [1]. Substituting this core with a more flexible morpholine ring or a structurally similar 3-oxa-8-azabicyclo[3.2.1]octane regioisomer can drastically alter key drug-like properties, including target selectivity, potency, metabolic stability, and overall pharmacokinetic profile, as demonstrated by direct comparative studies in kinase inhibitor programs [2][3]. The following quantitative evidence details these critical, non-fungible differentiators.

Quantitative Differentiation of 8-Oxa-3-azabicyclo[3.2.1]octane: Comparative Performance Data


Superior mTOR Inhibitory Potency and PI3K Selectivity Over Morpholine in a Matched Molecular Series

Replacing a morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane group in a 2-arylthieno[3,2-d]pyrimidine scaffold significantly improved mTOR potency and conferred remarkable selectivity over PI3K [1]. The optimized 8-oxa-3-azabicyclo[3.2.1]octane-containing compounds achieved an mTOR IC50 of <1 nM and demonstrated >1000-fold selectivity over PI3Kα, while the parent morpholine analog (Compound 1) exhibited an mTOR IC50 of 1803 nM with no reported selectivity window [1][2]. This represents a potency gain of over 1800-fold and the introduction of a >1000-fold selectivity window.

mTOR inhibition PI3K selectivity Kinase inhibitor Cancer

Differential mTOR Potency Within the 8-Oxa-3-azabicyclo[3.2.1]octane Class: A Key Structure-Activity Relationship Insight

Direct comparison of two 8-oxa-3-azabicyclo[3.2.1]octane-containing compounds from the same patent family reveals a 6-fold difference in mTOR potency driven by the surrounding molecular context [1][2]. Compound 28 (US9796732) exhibited an mTOR IC50 of 435 nM, while Compound 52 (US9796732) achieved an mTOR IC50 of 71 nM under identical assay conditions [1][2]. This demonstrates that while the core scaffold is privileged, its specific substitution pattern is critical for maximizing potency.

mTOR inhibition SAR Kinase inhibitor Medicinal chemistry

Subnanomolar Potency in Sepiapterin Reductase (SPR) Inhibition: Differentiated Activity Profile

A derivative incorporating the 8-oxa-3-azabicyclo[3.2.1]octane moiety (BDBM660019) demonstrates exceptional inhibitory activity against human sepiapterin reductase (SPR), with an IC50 of 0.58 nM [1]. This level of potency represents a distinct and valuable profile, differentiating it from other bridged amine-containing compounds that have been primarily optimized for kinase targets [2].

Sepiapterin reductase SPR inhibition Pain Inflammation

Potent Muscarinic Acetylcholine Receptor (mAChR) Modulation: Distinct from mTOR-Focused Analogs

In contrast to the kinase-targeting derivatives, certain 8-oxa-3-azabicyclo[3.2.1]octane-containing compounds have been identified as potent modulators of muscarinic acetylcholine receptors [1]. A specific example (BDBM477358) exhibits an IC50 of 30 nM against human M1/M2 receptors [1]. This activity is not observed with the morpholine or 3-oxa-8-azabicyclo[3.2.1]octane-based mTOR inhibitors, highlighting the scaffold's unique ability to be directed toward orthogonal therapeutic targets based on its substitution [2].

Muscarinic receptor mAChR M1/M2 CNS Neurological disorders

Regioisomeric Differentiation: 8-Oxa-3-azabicyclo[3.2.1]octane vs. 3-Oxa-8-azabicyclo[3.2.1]octane in mTOR/PI3K Dual Inhibition

The regioisomeric 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a key component of the dual PI3K/mTOR inhibitor PKI-179, which potently inhibits mTOR (IC50 = 0.42 nM) and PI3Kα (IC50 = 8 nM) [1][2]. This contrasts sharply with the selective mTOR inhibition profile achieved with the 8-oxa-3-azabicyclo[3.2.1]octane scaffold (>1000-fold selective for mTOR over PI3K) [3]. The difference in the position of the oxygen atom in the bicyclic ring system (8-oxa vs. 3-oxa) fundamentally alters the kinase selectivity profile, making the choice of regioisomer a critical decision point for a drug discovery program.

mTOR/PI3K dual inhibition Regioisomer Kinase selectivity Cancer

High-Impact Application Scenarios for 8-Oxa-3-azabicyclo[3.2.1]octane and Its Derivatives


Development of Highly Selective mTOR Kinase Inhibitors for Oncology

This is the primary and most well-documented application. The 8-oxa-3-azabicyclo[3.2.1]octane core is used as a privileged scaffold to create ATP-competitive mTOR inhibitors with exceptional selectivity over the closely related PI3K family [1]. As demonstrated, this substitution can achieve subnanomolar mTOR potency and >1000-fold selectivity, a profile not attainable with simpler morpholine analogs [1][2]. This selectivity is crucial for developing safer cancer therapeutics with a reduced risk of PI3K-mediated toxicities.

Targeting Sepiapterin Reductase (SPR) for Pain and Inflammatory Conditions

Derivatives of this scaffold have shown subnanomolar potency (IC50 = 0.58 nM) against human SPR, an enzyme involved in tetrahydrobiopterin (BH4) synthesis [3]. This activity profile is distinct from the more common kinase inhibitor applications and points to a potential new avenue for treating chronic pain and inflammatory disorders where SPR modulation is therapeutically relevant [3].

Design of Muscarinic Acetylcholine Receptor Modulators for CNS Disorders

Compounds containing the 8-oxa-3-azabicyclo[3.2.1]octane group have been identified as potent modulators of M1/M2 muscarinic acetylcholine receptors (IC50 = 30 nM) [4]. This property differentiates it from other bridged bicyclic amines primarily used in kinase inhibition and opens opportunities for developing novel therapeutics for neurological and psychiatric conditions, including Alzheimer's disease and schizophrenia [4].

Selective vs. Dual mTOR/PI3K Inhibitor Design via Regioisomer Selection

The data provides a clear decision tree for medicinal chemists. The 8-oxa-3-azabicyclo[3.2.1]octane regioisomer leads to selective mTOR inhibition (>1000-fold) [1]. Conversely, the 3-oxa-8-azabicyclo[3.2.1]octane regioisomer, as found in PKI-179, yields a potent dual mTOR/PI3K inhibitor [5]. This allows researchers to intentionally dial in the desired polypharmacology profile by selecting the correct starting scaffold for their synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Oxa-3-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.